molecular formula C11H19NO9 B1269538 5-N-Acetyl-beta-D-neuraminic acid CAS No. 489-46-3

5-N-Acetyl-beta-D-neuraminic acid

Cat. No. B1269538
CAS RN: 489-46-3
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-PFQGKNLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylneuraminic acid, also known as N-acetylneuraminate or beta-neu5ac, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. N-Acetylneuraminic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). N-Acetylneuraminic acid has been found throughout most human tissues, and has also been detected in most biofluids, including breast milk, feces, cerebrospinal fluid, and blood. Within the cell, N-acetylneuraminic acid is primarily located in the cytoplasm, nucleus, lysosome and myelin sheath. N-Acetylneuraminic acid participates in a number of enzymatic reactions. In particular, N-Acetylneuraminic acid can be biosynthesized from N-acetylmannosamine and phosphoenolpyruvic acid through its interaction with the enzyme sialic acid synthase. In addition, N-Acetylneuraminic acid can be converted into N-acetylmannosamine and pyruvic acid;  which is mediated by the enzyme N-acetylneuraminate lyase. In humans, N-acetylneuraminic acid is involved in the amino sugar metabolism pathway. N-Acetylneuraminic acid is also involved in several metabolic disorders, some of which include the tay-sachs disease pathway, the salla disease/infantile sialic Acid storage disease pathway, the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, and the sialuria or french type sialuria pathway. N-Acetylneuraminic acid has been found to be associated with the diseases known as sialidosis, normosomatic type;  n-acetylneuraminic acid has also been linked to the inborn metabolic disorders including salla disease.
N-acetyl-beta-neuraminic acid is n-Acetylneuraminic acid with beta configuration at the anomeric centre. It has a role as an epitope. It derives from a beta-neuraminic acid. It is a conjugate acid of a N-acetyl-beta-neuraminate.
An N-acyl derivative of neuraminic acid. N-acetylneuraminic acid occurs in many polysaccharides, glycoproteins, and glycolipids in animals and bacteria. (From Dorland, 28th ed, p1518)

Scientific Research Applications

1. Immunological Significance

5-N-Acetyl-beta-D-neuraminic acid, as a component of the capsular polysaccharide, has been identified in the structure of group B meningococci and E. coli K1. An IgM antibody from a patient with macroglobulinemia showed specific reactivity with poly-alpha(2----8)N-acetyl neuraminic acid, the capsular polysaccharide of these pathogens. This antibody demonstrated narrowly defined specificity with polysaccharides and interesting cross-reactivity with seemingly unrelated polynucleotides and denatured DNA, suggesting that charged groups with a specific spacing may determine the specificity of antigen-antibody interactions. Despite this cross-reactivity, the antibody did not have adverse effects in the patient and protected newborn rats against E. coli K1 infection, potentially useful as an adjunct to antibiotic therapy in infections (Kabat et al., 1986).

2. Diagnostic Marker in Carcinomas

Elevated plasma levels of N-acetyl neuraminic acid (NANA) have been associated with prostatic and bladder carcinomas, offering potential as a diagnostic marker. Multiple studies have reported that patients with prostatic or bladder carcinoma had significantly higher NANA levels than normal individuals, and in patients with prostatic carcinoma, NANA values correlated well with both the stage of the disease and the response to therapy (Moss et al., 1979).

3. Role in Disease Diagnosis and Monitoring

5-N-Acetyl-beta-D-neuraminic acid has been investigated as a potential biomarker for diseases such as rheumatoid arthritis and cancer. Studies have indicated that serum levels of the main sialic acids, including N-acetyl-D-neuraminic acid (Neu5Ac), were significantly higher in rheumatoid arthritis patients compared to healthy individuals and correlated positively with the disease activity score. The sensitivity and specificity of Neu5Ac were significantly greater than other markers like CRP, RF, and CCP, highlighting its potential as a biomarker for the prediction and severity of rheumatoid arthritis (Li et al., 2019).

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SQVRNKJHWKZAKO-PFQGKNLYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
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Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O
Source PubChem
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Molecular Formula

C11H19NO9
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DSSTOX Substance ID

DTXSID80864309
Record name N-Acetyl-beta-neuraminic acid
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Molecular Weight

309.27 g/mol
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Physical Description

White crystals; [Sigma-Aldrich MSDS], Solid
Record name N-Acetylneuraminic acid
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Product Name

5-N-Acetyl-beta-D-neuraminic acid

CAS RN

489-46-3, 19342-33-7, 131-48-6
Record name Neuraminic acid, N-acetyl- Starburst 4th Generation
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Record name N-ACETYL-.BETA.-NEURAMINIC ACID
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Melting Point

186 °C
Record name N-Acetylneuraminic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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